Homoharringtonamide

Description

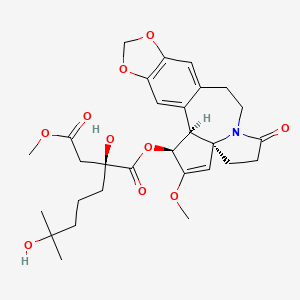

Homoharringtonamide is a cephalotaxine-derived alkaloid isolated from the bark of Cephalotaxus species. Structurally, it features a cephalotaxine core (a pentacyclic benzazepine scaffold) conjugated with a side chain containing an amide functional group . Its molecular formula is C₂₉H₃₇NO₉, with a CAS registry number of 119767-03-2 . Initial studies using tandem mass spectrometry identified its proposed structure as "Formula 16," distinguishing it from ester-based derivatives like homoharringtonine .

Properties

CAS No. |

119767-03-2 |

|---|---|

Molecular Formula |

C29H37NO10 |

Molecular Weight |

559.612 |

InChI |

InChI=1S/C29H37NO10/c1-27(2,34)8-5-9-29(35,15-23(32)37-4)26(33)40-25-21(36-3)14-28-10-6-22(31)30(28)11-7-17-12-19-20(39-16-38-19)13-18(17)24(25)28/h12-14,24-25,34-35H,5-11,15-16H2,1-4H3/t24-,25-,28+,29+/m1/s1 |

InChI Key |

YOJBNRXCKCTVGL-RZCBTRPQSA-N |

SMILES |

CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5=O)C=C1OC)OCO4)O)O |

Synonyms |

homoharringtonamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Homoharringtonamide belongs to a family of cephalotaxine alkaloids, which include both ester and amide derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Comparison

Key Findings from Comparative Studies

Amide vs. However, ester derivatives (e.g., homoharringtonine) exhibit stronger binding to ribosomal targets due to electrophilic reactivity, translating to higher clinical efficacy in leukemia .

Side Chain Modifications :

- Lengthening the side chain (e.g., homoharringtonine vs. harringtonine) improves target affinity and potency .

- Homoharringtonamide’s side chain length mirrors homoharringtonine, but the amide’s reduced electrophilicity may limit ribosomal inhibition .

Clinical and Preclinical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.